molecular formula C20H33N3O2 B11826729 tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11826729
M. Wt: 347.5 g/mol
InChI Key: XFUAJYCGDQCXOP-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring and a pyridine moiety substituted with a diisopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-(6-(diisopropylamino)pyridin-3-yl)pyrrolidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, including continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-functionalized pyrrolidines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the development of new therapeutic agents .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound in the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The diisopropylamino group plays a crucial role in binding to receptors or enzymes, modulating their activity. The pyrrolidine ring provides structural stability, while the pyridine moiety enhances its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate stands out due to its unique combination of functional groups, which provide a balance of stability and reactivity. This makes it more versatile compared to similar compounds, allowing for a broader range of applications in scientific research and industry .

Properties

Molecular Formula

C20H33N3O2

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl 2-[6-[di(propan-2-yl)amino]pyridin-3-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H33N3O2/c1-14(2)23(15(3)4)18-11-10-16(13-21-18)17-9-8-12-22(17)19(24)25-20(5,6)7/h10-11,13-15,17H,8-9,12H2,1-7H3

InChI Key

XFUAJYCGDQCXOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C)C(C)C

Origin of Product

United States

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